Fumonisin B2 (CAS 116355-84-1) is a potent mycotoxin and selective ceramide synthase (sphingosine N-acyltransferase) inhibitor produced primarily by Fusarium species. Structurally, it is a diester of tricarballylic acid that distinguishes itself from the more common Fumonisin B1 by the absence of a hydroxyl group at the C-10 position. In procurement and laboratory contexts, highly purified Fumonisin B2 is a critical analytical reference standard required for multi-toxin food safety testing, as well as a highly specific biochemical probe for investigating sphingolipid metabolism and mycotoxicology. Its distinct structural profile dictates unique chromatographic behavior and specific in vivo toxicological pathways, making it an indispensable standalone material for accredited analytical workflows and advanced structure-activity relationship (SAR) studies .
Substituting Fumonisin B2 with the more abundant Fumonisin B1 or crude Fusarium extracts severely compromises both analytical compliance and experimental reproducibility. In regulatory LC-MS/MS testing, Fumonisin B1 cannot serve as a surrogate for B2 due to distinct mass spectrometric ionization efficiencies, different retention times, and specific regulatory screening cut-offs mandated by international norms (e.g., EN 17279:2019) [1]. Furthermore, in toxicological research, crude mycotoxin mixtures introduce unpredictable synergistic effects and batch-to-batch ratio variability. Even when comparing pure analogs, Fumonisin B1 fails to replicate specific Fumonisin B2-driven in vivo immune modulations—such as the exacerbation of specific dermatological pathologies at low exposure levels—making the procurement of exact, high-purity Fumonisin B2 mandatory for targeted analytical and biological applications [2].
Regulatory frameworks for food safety require the distinct quantification of Fumonisin B2 alongside B1. During LC-MS/MS screening validation, FB2 exhibits a specific screening target concentration cut-off range of 110–230 µg/kg, which is significantly lower and distinct from the FB1 cut-off range of 200–790 µg/kg[1]. Because FB2 lacks the C-10 hydroxyl group, its chromatographic retention and mass spectrometric ionization efficiency differ from FB1, meaning FB1 cannot be used as an internal or external calibration surrogate for FB2.
| Evidence Dimension | LC-MS/MS Screening Target Concentration Cut-off (EN 17279:2019) |
| Target Compound Data | 110–230 µg/kg (Fumonisin B2) |
| Comparator Or Baseline | 200–790 µg/kg (Fumonisin B1) |
| Quantified Difference | FB2 requires calibration at approximately 50% lower concentration thresholds than FB1 |
| Conditions | LC-MS/MS screening of foodstuffs (e.g., grains, nuts) |
Analytical laboratories must procure exact FB2 reference standards to meet stringent regulatory limits for total fumonisin (FB1 + FB2) quantification.
While Fumonisin B1 and B2 both inhibit ceramide synthase in vitro, their in vivo toxicological profiles diverge significantly at low concentrations. A 2024 study demonstrated that oral administration of Fumonisin B2 at 0.1 mg/kg significantly exacerbated imiquimod-induced psoriatic symptoms in mice—increasing skin thickness, transepidermal water loss, and IL-17/IL-22 production. In stark contrast, identical dosing with Fumonisin B1 produced no observable changes in these parameters[1]. This highlights a unique pathological pathway for FB2 that cannot be modeled using FB1.
| Evidence Dimension | Exacerbation of Imiquimod-Induced Psoriasis (Skin Thickness & Cytokine Production) |
| Target Compound Data | Significant exacerbation (increased IL-17/IL-22) at 0.1 mg/kg oral dose |
| Comparator Or Baseline | No observable changes at 0.1 mg/kg oral dose (Fumonisin B1) |
| Quantified Difference | FB2 actively drives psoriatic immune infiltration at low doses where FB1 is entirely inactive |
| Conditions | Female BALB/c mice, 10-day oral administration (0.1 mg/kg) with 5% imiquimod topical application |
Researchers investigating mycotoxin-induced dermatological or immune-mediated pathologies must select FB2, as the default choice of FB1 will yield false-negative results.
Crude Fusarium extracts contain fluctuating ratios of fumonisin analogs (typically dominated by FB1, with variable minor fractions of FB2 and FB3), introducing severe batch-to-batch inconsistency in in vitro assays. Procuring purified Fumonisin B2 (≥96% purity) isolates the specific impact of the C-10 dehydroxylated structure on sphingosine N-acyltransferase (ceramide synthase) inhibition . This allows for precise, reproducible determination of IC50 values without the confounding synergistic or competitive binding effects inherent to crude mycotoxin mixtures.
| Evidence Dimension | Assay Reproducibility and Structural Specificity |
| Target Compound Data | ≥96% pure Fumonisin B2 (deterministic C-10 dehydroxylated binding) |
| Comparator Or Baseline | Crude Fumonisin extracts (variable FB1:FB2:FB3 ratios) |
| Quantified Difference | Eliminates ratio-dependent assay variance and isolates specific analog binding kinetics |
| Conditions | In vitro ceramide synthase inhibition and structure-activity assays |
Procuring high-purity FB2 is essential for generating reliable, publishable structure-activity relationship data that cannot be achieved with crude fungal isolates.
Fumonisin B2 is an indispensable analytical reference standard for the multi-toxin screening of maize, wheat, and animal feed. Its procurement is required to calibrate LC-MS/MS instruments to meet specific regulatory cut-offs (e.g., 110–230 µg/kg) and to accurately report total fumonisin (FB1 + FB2) levels mandated by global food safety authorities [1].
As a highly specific inhibitor of sphingosine N-acyltransferase, purified Fumonisin B2 is utilized in in vitro assays to study structure-activity relationships. It allows researchers to isolate the biochemical effects of the C-10 dehydroxylated fumonisin structure, avoiding the reproducibility issues associated with crude Fusarium extracts.
Fumonisin B2 is the required compound for in vivo toxicological studies investigating the exacerbation of inflammatory skin conditions, such as psoriasis. Because Fumonisin B1 fails to trigger the same IL-17 and IL-22 cytokine upregulation at low oral doses, FB2 must be specifically procured to accurately model these immune-mediated dermatological impacts [2].
Acute Toxic;Irritant;Health Hazard